N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
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Overview
Description
Reactants: Propylsulfonyl chloride.
Conditions: Utilization of a base (e.g., pyridine) to facilitate the sulfonylation reaction.
Formation of the Butyramide Moiety:
Reactants: Butyryl chloride.
Conditions: Amide formation under basic conditions.
Industrial Production Methods:
For large-scale production, the process may be optimized to increase yield and purity. This often involves:
Optimization of Reaction Conditions: Such as temperature, pH, and reaction time.
Purification Techniques: Including crystallization, distillation, or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multi-step organic synthesis techniques. One common method includes:
Formation of Isoquinoline Core:
Reactants: A suitable precursor such as an ortho-aminobenzyl halide.
Conditions: Cyclization under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Converts specific functional groups to their oxidized forms.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction:
Converts ketones or other functional groups to alcohols.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Functional group substitution on the isoquinoline ring or the sulfonyl group.
Common Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids or sulfoxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various derivatives depending on the substituent added.
Scientific Research Applications
Chemistry:
Catalysis: Isoquinoline derivatives often serve as catalysts in organic reactions.
Material Science: Used in the synthesis of novel materials due to their structural properties.
Biology and Medicine:
Biochemical Studies: Used as probes to study enzyme activities and cellular processes.
Industry:
Agriculture: Compounds with sulfonyl groups are used in the development of agrochemicals.
Polymer Science: Utilized in the production of specialty polymers and materials.
Mechanism of Action
Molecular Targets:
The compound often interacts with specific enzymes or receptors in biological systems, potentially altering their function.
Pathways Involved:
May modulate signaling pathways, leading to various biological effects depending on the context of use.
Comparison with Similar Compounds
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
This concludes a detailed look into the fascinating compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide. Its unique structure and versatile reactivity make it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-5-16(19)17-15-7-6-13-8-9-18(12-14(13)11-15)22(20,21)10-4-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPSYYDSDWTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)CCC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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